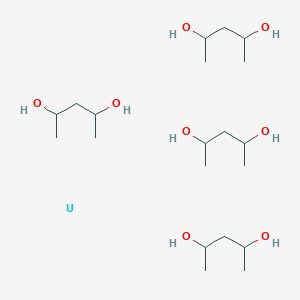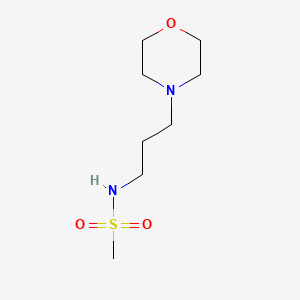
Pentane-2,4-diol;uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-diol, also known as 2,4-pentanediol, is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the pentane chain. This compound is known for its use in various industrial and chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-2,4-diol can be synthesized through several methods. One common approach is the hydrogenation of pentane-2,4-dione (acetylacetone) using a catalyst such as rhodium on porous manganese dioxide. This reaction typically occurs at temperatures between 130°C to 170°C .
Another method involves the enzymatic synthesis of (2R,4R)-pentanediol from inexpensive pentane-2,4-dione in a one-pot two-step cascade catalyzed by an engineered ketoreductase with substrate-coupled co-factor regeneration .
Industrial Production Methods
Industrial production of pentane-2,4-diol often involves the catalytic hydrogenation of pentane-2,4-dione. This process is optimized for high yield and selectivity, ensuring the efficient conversion of the starting material to the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced further to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Pentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property makes it useful as a solvent and stabilizer in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol (1,2-ethanediol): A diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol (1,2-propanediol): A diol with two hydroxyl groups on adjacent carbon atoms but with a different carbon chain structure.
Butane-2,3-diol: A diol with hydroxyl groups on the second and third carbon atoms of the butane chain.
Uniqueness
Pentane-2,4-diol is unique due to the positioning of its hydroxyl groups on the second and fourth carbon atoms of the pentane chain. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C20H48O8U |
|---|---|
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
pentane-2,4-diol;uranium |
InChI |
InChI=1S/4C5H12O2.U/c4*1-4(6)3-5(2)7;/h4*4-7H,3H2,1-2H3; |
Clé InChI |
YDHNFSQEZGMTJP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)







![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)



![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
